
3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Nickel/Copper-Catalyzed Defluoroborylation
This process involves the transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage, demonstrating the utility in synthesizing diverse functionalized arenes through a facile two-step conversion. This method showcases the synthetic utility of the compound in creating arylboronic esters from fluoroarenes, enabling further chemical derivatizations (Niwa et al., 2015).
Synthesis of Arylboronic Esters
Another application involves the nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters, highlighting the role of such compounds in facilitating C-F bond activation and transmetalation processes. This method is efficient for converting partially fluorinated arenes into their corresponding boronate esters, further underscoring the versatility of 3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester in synthetic chemistry (Zhou et al., 2016).
Phosphorescent Properties
Interestingly, arylboronic esters, including variants of the compound , exhibit long-lived room-temperature phosphorescence in the solid state, a serendipitous discovery that could have implications for the development of new materials with unique optical properties. The phosphorescence of simple arylboronic esters challenges the conventional understanding that heavy atoms or carbonyl groups are necessary for efficient phosphorescence in organic molecules (Shoji et al., 2017).
Hydrogen Peroxide-Cleavable Polymers
The compound has also found application in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating potential in creating responsive polymeric materials. This application involves the use of 4-formylbenzeneboronic acid pinacol ester in the synthesis, highlighting the role of boronic esters in developing polymers that degrade in response to specific stimuli, such as hydrogen peroxide (Cui et al., 2017).
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound, being a boronic ester, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a transition metal, typically palladium . This forms a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound likely participates, is a key step in the synthesis of many bioactive compounds . The products of these reactions can influence a variety of biochemical pathways, depending on their structure and function.
Pharmacokinetics
It’s important to note that boronic esters, including phenylboronic pinacol esters, are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound, as it may be rapidly metabolized in the body .
Result of Action
The products of the suzuki–miyaura coupling reactions, in which this compound likely participates, can have a wide range of effects depending on their structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic esters is known to be strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH . Therefore, the compound’s stability, and consequently its efficacy, could be affected by the pH of its environment .
Safety and Hazards
While the specific safety and hazards of “3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester” are not available, similar compounds like “3-CHLOROPHENYLBORONIC ACID, PINACOL ESTER” require the use of personal protective equipment and adequate ventilation . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
The future directions for the use of pinacol boronic esters in organic synthesis are promising. They are highly valuable building blocks and their protodeboronation is an area of active research . The development of new protocols for their functionalizing deboronation could open up new possibilities for their use in organic synthesis .
Properties
IUPAC Name |
N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)14-9-10-16(20)13(11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPQSLPLYNIFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)
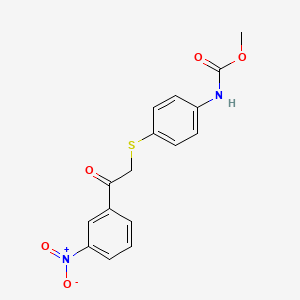
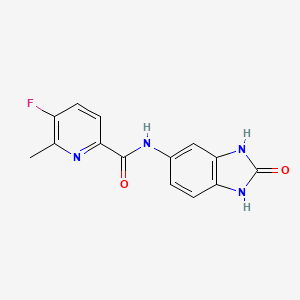
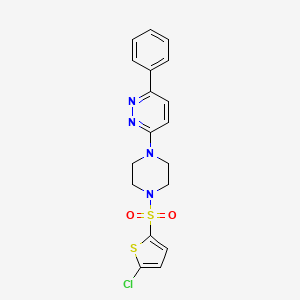
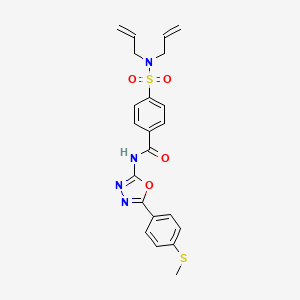

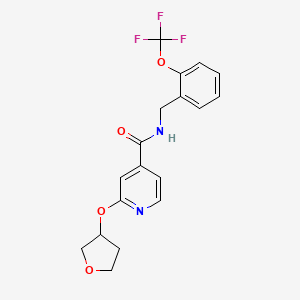
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2820583.png)
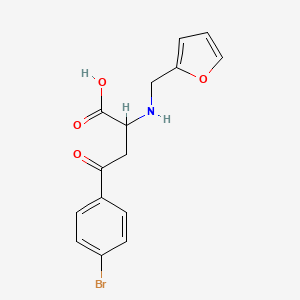
![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)
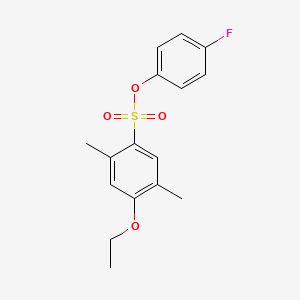
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B2820589.png)
![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2820590.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide](/img/structure/B2820591.png)
